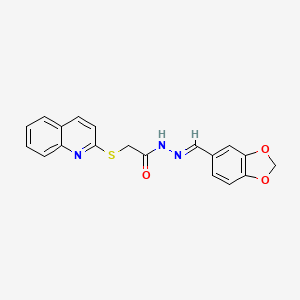![molecular formula C13H15BrN2O B5542411 6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinoline derivatives involves multi-step reactions that provide the backbone for further functionalization. For instance, the synthesis of 2,4-bis(dimethylamino)quinolines showcases the versatility of quinoline derivatives in undergoing modifications to introduce bromo and methyl groups (Pedersen, 1977). These synthetic pathways often employ conditions favorable for nucleophilic substitution and addition reactions to introduce diverse functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which significantly influences the compound's electronic properties and reactivity. X-ray diffraction studies of similar compounds provide insights into the molecular geometry, confirming the planar nature of the quinoline core and the spatial arrangement of substituents (Sharipova et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including halogenation, alkylation, and complex formation with metals. For example, mononuclear and binuclear Cu(II) complexes with dimethylaminomethyl derivatives of quinoline have been synthesized, highlighting the compound's ability to act as a ligand and its potential in coordination chemistry (Akhmetova et al., 2023).
科学的研究の応用
Fluorescence Derivatization Reagent for Carboxylic Acids
6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol and its derivatives have been explored for their potential as fluorescence derivatization reagents, particularly for carboxylic acids in high-performance liquid chromatography (HPLC). This application leverages the compound's reactivity towards carboxylic acids, facilitating the formation of fluorescent esters that can be efficiently separated and detected at very low levels, enhancing the sensitivity and selectivity of HPLC analyses (Yamaguchi et al., 1985).
Synthesis of Quinoline Derivatives
The compound is also integral in the synthesis of various quinoline derivatives. For instance, it has been utilized in the synthesis of 2,4-bis(dimethylamino)quinolines, highlighting its versatility in organic synthesis and the potential for creating a wide array of structurally diverse quinoline-based compounds with varying properties and applications (Pedersen, 1977).
Nonlinear Optical Chromophores
Another significant application lies in the development of nonlinear optical chromophores. Derivatives of 6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol have been synthesized as precursors for new classes of nonlinear optical chromophores, which are crucial for various photonic applications such as optical data storage, frequency doubling, and optical switching (Sharipova et al., 2017).
Bioimaging Applications
The compound's derivatives exhibit potential in bioimaging due to their fluorescent properties. Specific derivatives have shown solvatochromic fluorescence, which is useful in bioimaging applications for detecting changes in the local polarity within biological systems. This application is particularly relevant for one-photon and two-photon bioimaging, providing a new avenue for high-resolution imaging in biological research (Liu et al., 2019).
Antibacterial and Antifungal Activities
Research into the biological activity of quinoline derivatives has revealed that some compounds synthesized from 6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol possess considerable antibacterial and antifungal efficacies. These findings suggest potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics to combat resistant microbial strains (Badr et al., 1980).
特性
IUPAC Name |
6-bromo-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-8-11(7-16(2)3)13(17)10-6-9(14)4-5-12(10)15-8/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWNVHFCYQSSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)
![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)